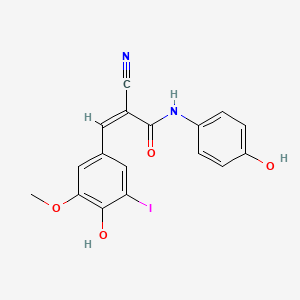![molecular formula C23H20N2OS B6035277 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B6035277.png)
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has been used as a lead compound for the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial and anti-oxidant properties. This compound has also been shown to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is its potential as a lead compound for the development of novel drugs. This compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to optimize the synthesis method for this compound and improve its solubility in water. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone involves a multi-step process. The first step involves the condensation of 3-methylbenzaldehyde with 2-phenylethanethiol in the presence of a Lewis acid catalyst to form 3-(3-methylphenyl)-2-phenylethylthioacrolein. The second step involves the reaction of 3-(3-methylphenyl)-2-phenylethylthioacrolein with anthranilic acid in the presence of a base to form 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-(2-phenylethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-17-8-7-11-19(16-17)25-22(26)20-12-5-6-13-21(20)24-23(25)27-15-14-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEXGPCLHFKBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)

![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6035249.png)

![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6035274.png)
![1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6035276.png)